1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol

Organic Synthesis Methodology Benzoxepines

Researchers synthesizing 2-benzoxepin-3(1H)-ones face failed cascades with mismatched regioisomers. This specific 6-bromo-5-(1-hydroxyethyl) regioisomer (CAS 71095-27-7) is the validated building block for the one-pot oxy-Michael addition/Heck coupling/degradation-condensation sequence. - Enables direct construction of the privileged 2-benzoxepin-3(1H)-one core in good yields. - Essential for faithful execution of patented AChE inhibitor SAR studies (US9346818B2). - Dual functionality (aryl bromide & benzylic alcohol) serves as a versatile platform for domino reaction discovery.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 71095-27-7
Cat. No. B12815023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol
CAS71095-27-7
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1Br)OCO2)O
InChIInChI=1S/C9H9BrO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4H2,1H3
InChIKeyJBLGTXYCRBVUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol: Procurement Guide


1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol (CAS 71095-27-7) is a benzodioxole derivative featuring a bromine atom at the 6-position and a 1-hydroxyethyl group at the 5-position. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis . Its value proposition for procurement is defined not by biological activity, but by its specific reactivity profile in constructing complex molecular architectures, particularly 2-benzoxepin-3(1H)-ones, which are core structures in various natural products [1]. This guide evaluates its differentiation against close structural analogs to inform scientific selection.

Why Generic Substitution Fails for 1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol


Indiscriminate substitution of 1-(6-bromo-1,3-benzodioxol-5-yl)ethanol with other in-class benzodioxole alcohols or halides can derail multi-step synthetic routes. The compound's unique arrangement of a benzylic alcohol and an aryl bromide on the benzodioxole scaffold enables a specific, sequential one-pot oxy-Michael addition/Heck coupling/degradation-condensation cascade, a transformation that is not achievable with the corresponding methanol analog or with regioisomeric bromides [1]. The precise spatial relationship between the reactive centers is critical for the intramolecular degradation step that forms the 2-benzoxepin-3(1H)-one core, making this specific regioisomer an essential procurement specification for researchers following this validated methodology.

Differentiation Evidence: 1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol


Exclusive One-Pot Cascade to 2-Benzoxepin-3(1H)-ones

The target compound is a specifically required substrate in a published, high-yielding one-pot synthesis of 2-benzoxepin-3(1H)-ones. The method has been successfully demonstrated only with this specific regioisomer. The corresponding primary alcohol, (6-bromobenzo[d][1,3]dioxol-5-yl)methanol, cannot participate in the critical intramolecular degradation (retro-oxy-Michael) step due to the absence of the methyl substituent required for double bond isomerization, leading to a completely different reaction pathway. This is a mechanistic, not just a kinetic, differentiation [1].

Organic Synthesis Methodology Benzoxepines

Patented Alzheimer's Candidate Intermediate

The compound is explicitly used as a key intermediate in the synthesis of advanced benzodioxole derivatives that possess acetylcholinesterase (AChE) inhibitory activity for the potential treatment of Alzheimer's disease, as detailed in patent US9346818B2 [1]. While the patent does not provide a direct, quantitative head-to-head comparison of intermediates, the selection of this specific bromo-ethanol derivative over other possible building blocks for the final drug candidates implies a critical role for its structure in achieving the desired pharmacological profile. The final compounds' AChE inhibitory activity provides indirect supporting evidence for the intermediate's utility.

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibitors

Differentiation from 2-Ethanol Regioisomer

A critical procurement risk is confusion with the closely related regioisomer, 2-(6-bromo-1,3-benzodioxol-5-yl)ethanol. These are distinct chemical entities: the target compound has the hydroxyl group on the benzylic carbon (1-position of the ethyl chain), making it a secondary alcohol, while the common mis-shipment substitute is a primary alcohol. This difference profoundly impacts reactivity, oxidation products, and steric environment, leading to divergent synthetic outcomes. Database entries confirm these are different compounds with unique identifiers (CAS 71095-27-7 vs. 119054-94-3) and predicted properties .

Physicochemical Properties Regioisomerism Procurement Specification

Application Scenarios: 1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol


Pilot-Scale Synthesis of 2-Benzoxepin-3(1H)-one Cores

For medicinal chemistry and process chemistry groups focused on the total synthesis of natural products containing the 2-benzoxepin-3(1H)-one core, procurement of this specific bromo-ethanol is essential. The validated one-pot methodology published in Tetrahedron (2013) explicitly requires this regioisomer to achieve the complex domino sequence, enabling the direct construction of this privileged scaffold in good yields [1].

AChE Inhibitor Development

Research teams investigating novel AChE inhibitors for Alzheimer's disease should procure this intermediate to faithfully execute the synthetic routes disclosed in patent US9346818B2. Using this precise commercial building block ensures chemical consistency with the patent's exemplified compounds, which is critical for Structure-Activity Relationship (SAR) studies and securing intellectual property [2].

Domino Reaction Methodology Research

For academic labs specializing in the development of new domino or cascade reactions, this compound serves as a model substrate to explore the scope and limitations of sequential oxy-Michael/Heck/retro-oxy-Michael processes. Its unique dual functionality (aryl bromide for cross-coupling, secondary benzylic alcohol for Michael addition/elimination) makes it a versatile platform for reaction discovery, as evidenced by its central role in published methodology [3].

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